6-Octyl-3,4-dihydronaphthalen-2(1H)-one
Description
6-Octyl-3,4-dihydronaphthalen-2(1H)-one is a tetralone derivative characterized by an octyl group at the 6-position of the dihydronaphthalenone core. The octyl substituent introduces significant hydrophobicity, likely influencing solubility, reactivity, and applications compared to shorter-chain or functionalized analogs .
Properties
CAS No. |
1028202-76-7 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
6-octyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C18H26O/c1-2-3-4-5-6-7-8-15-9-10-17-14-18(19)12-11-16(17)13-15/h9-10,13H,2-8,11-12,14H2,1H3 |
InChI Key |
AVYJRIFMWLALPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC2=C(CC(=O)CC2)C=C1 |
Canonical SMILES |
CCCCCCCCC1=CC2=C(CC(=O)CC2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs differ in substituent type, position, and chain length, which critically impact their physicochemical properties and applications.
Table 1: Substituent Effects on Key Properties
*Calculated based on structural similarity.
Key Comparison Points
a) Substituent Chain Length and Hydrophobicity
- The octyl group in the target compound confers greater hydrophobicity compared to shorter alkyl chains (e.g., methyl in 3-methyltetral-1-one) or branched groups (isopropyl in ). This property may enhance lipid membrane permeability in drug candidates but complicate aqueous-phase reactions .
- In contrast, 6-(hexadecyloxy)-substituted analogs (MW 386.61) exhibit extreme hydrophobicity, limiting their utility in biological systems but making them suitable for hydrophobic polymer matrices .
b) Functional Group Reactivity
- Fluorine and Chirality: The (S)-6-fluoro-1-isopropyl derivative demonstrates how electronegative substituents and stereochemistry enhance bioactivity specificity, a feature absent in the non-fluorinated, non-chiral octyl compound.
- Alkoxy vs. Alkyl : Alkoxy groups (e.g., benzyloxy , hexadecyloxy ) introduce oxygen atoms, increasing hydrogen-bonding capacity and altering solubility compared to purely hydrocarbon octyl chains.
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